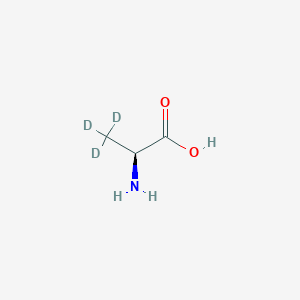

L-Alanine-3,3,3-d3

概要

説明

L-アラニン-d3は、2-アミノプロパン酸-d3としても知られており、L-アラニンの重水素化された形態です。これは、様々な代謝プロセスにおいて重要な役割を果たす非必須アミノ酸です。この化合物は、3つの水素原子が重水素(水素の安定同位体)で置換されていることを特徴としています。 この修飾により、L-アラニン-d3は特に科学研究、特に質量分析法や代謝研究の分野で有用になります .

準備方法

合成経路と反応条件: L-アラニン-d3は、いくつかの方法で合成することができます。一般的なアプローチの1つは、触媒の存在下で重水素化された水(D2O)を用いて、L-アラニンを重水素化するものです。 反応は通常、穏やかな条件下で行われ、アミノ酸の構造を保持しながら重水素原子を組み込むことを保証します .

工業生産方法: L-アラニン-d3の工業生産では、多くの場合、触媒水素化や酵素的重水素化などの高度な技術が用いられます。これらの方法は、最終生成物の高い収率と純度を保証します。 プロセスには通常、結晶化やクロマトグラフィーによる精製などの工程が含まれ、所望の同位体濃縮度が達成されます .

化学反応の分析

反応の種類: L-アラニン-d3は、以下を含む様々な化学反応を起こします。

酸化: L-アラニン-d3は、代謝経路における重要な中間体であるピルビン酸を生成するために酸化することができます。

還元: この化合物は、有機合成における重要な中間体であるアラニノールを生成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主な生成物:

酸化: ピルビン酸

還元: アラニノール

置換: さまざまな置換アラニン誘導体

科学的研究の応用

Biomolecular NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to investigate the structure and dynamics of biomolecules. L-Alanine-3,3,3-d3 serves as a crucial internal standard in biomolecular NMR studies.

- Application : It helps in determining the conformation of proteins and nucleic acids by providing clear spectral signatures due to the presence of deuterium.

- Case Study : In a study on protein folding dynamics, researchers utilized this compound to trace the folding pathways of a model protein. The incorporation of this isotopically labeled alanine allowed for enhanced resolution in NMR spectra, leading to insights into transient folding intermediates.

Metabolomics

Metabolomics is the comprehensive study of metabolites within biological systems. This compound is employed to trace metabolic pathways and quantify metabolic fluxes.

- Application : It aids in distinguishing between different metabolic states under varying physiological conditions.

- Data Table :

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Diabetes Research | Metabolomic profiling | Identified altered alanine metabolism in diabetic patients using this compound as a tracer. |

| Cancer Metabolism | Flux analysis | Demonstrated increased reliance on alanine metabolism in hepatocellular carcinoma cells. |

Proteomics

In proteomics , this compound is used for labeling proteins to study their turnover rates and interactions.

- Application : It enables quantitative analysis of protein synthesis and degradation.

- Case Study : A study investigating the effects of stress on protein synthesis utilized this compound to label newly synthesized proteins in human cell lines. The results indicated significant alterations in protein turnover rates under stress conditions.

Pharmacokinetics and Drug Development

This compound plays a role in understanding the pharmacokinetics of drugs by serving as a tracer for absorption and metabolism studies.

- Application : It helps in assessing how drugs are metabolized in the body.

- Data Table :

| Drug Tested | Methodology | Outcome |

|---|---|---|

| Antidiabetic Agent | In vivo metabolism tracking | Revealed metabolic pathways influenced by alanine levels using this compound as a marker. |

| Anticancer Drug | Pharmacokinetic studies | Provided insights into drug metabolism variations based on alanine availability. |

Food Science and Nutrition

In food science, this compound is utilized to study amino acid absorption and metabolism in nutritional research.

- Application : It assists in understanding how dietary proteins are metabolized.

- Case Study : Research examining protein digestibility used this compound to label dietary proteins. The findings indicated differences in absorption rates between various protein sources.

作用機序

L-アラニン-d3は、様々な代謝経路に関与することでその効果を発揮します。これは、組織間で窒素と炭素を運ぶ役割を果たすグルコース-アラニンサイクルに関与しています。この化合物は、トランスアミノ化によってピルビン酸から生成され、ピルビン酸に戻すことができ、これは糖新生経路に入ります。 このサイクルは、血糖値を維持し、筋肉組織にエネルギーを供給するために不可欠です .

類似化合物:

L-アラニン: L-アラニンの非重水素化形態。

DL-アラニン: D-アラニンとL-アラニンのラセミ混合物。

L-バリン: 同じような代謝的役割を持つ別の非必須アミノ酸

L-アラニン-d3の独自性: L-アラニン-d3の主な独自性は、重水素含有量にあります。これは、研究において貴重なツールとなります。 重水素の存在により、代謝研究において正確な追跡と定量化が可能になり、非重水素化化合物では不可能な知見が得られます .

類似化合物との比較

L-Alanine: The non-deuterated form of L-Alanine.

DL-Alanine: A racemic mixture of D-Alanine and L-Alanine.

L-Valine: Another non-essential amino acid with similar metabolic roles

Uniqueness of L-Alanine-d3: The primary uniqueness of L-Alanine-d3 lies in its deuterium content, which makes it an invaluable tool in research. The presence of deuterium allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-deuterated compounds .

生物活性

L-Alanine-3,3,3-d3 is a stable isotopic form of the amino acid L-alanine, where the hydrogen atoms at the 3-position are replaced with deuterium. This modification allows for detailed studies of metabolic pathways and biological activities involving alanine. This article explores the biological activity of this compound, focusing on its metabolism, distribution, and potential applications in research and medicine.

Overview of L-Alanine

L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and metabolism. It is involved in gluconeogenesis and serves as a substrate for energy production. The isotopic variant this compound is utilized in various studies to trace metabolic pathways due to its unique properties.

Metabolism and Distribution

Recent studies have examined the biodistribution and racemization of gut-absorbed L/D-alanine in animal models. In one study involving germ-free mice, researchers tracked the conversion of L-Ala-2,3,3,3-d4 to D-Ala-3,3,3-d3. The results indicated that while no significant alanine racemase activity was detected in germ-free mice fed with L-Ala-2,3,3,3-d4 for two weeks, detectable levels of D-Ala-3,3,3-d3 were found in regular mice just one hour after oral gavage of the isotopically labeled alanine .

Table 1: Summary of Biodistribution Findings

| Sample Type | D-Ala-3,3,3-d3 Levels (mM) | Observations |

|---|---|---|

| Germ-Free Mice | Not detectable | No alanine racemase activity observed |

| Regular Mice | 0.5 (1 hour post-gavage) | Rapid conversion from L-Ala to D-Ala detected |

| E. coli Culture | 0.2 (1 hour incubation) | Time-dependent increase in D-Ala levels |

Case Studies

Case Study 1: Bacterial Growth Activity

A study evaluated the utility of L-Alanine as an indicator of bacterial growth activity using Escherichia coli K-12 and pathogenic EC-14 strains. The accumulation of tritiated L-Alanine (³H-L-Ala) was monitored during bacterial proliferation. Results showed that ³H-L-Ala accurately reflects bacterial growth rates and can be used for imaging bacterial infections .

Case Study 2: Infection Model Analysis

In an infection model using EC-14 bacteria in mice, researchers assessed the biological distribution of ³H-L-Ala. The ratio of accumulation in infected muscle compared to control muscle was found to be 1.20 at two hours post-infection. This indicates that L-Alanine can serve as a marker for bacterial activity within host tissues .

Research Findings

The biological activity of this compound has been linked to several key findings:

- Racemization : The conversion between L-alanine and its D-enantiomer is critical for understanding metabolic pathways involving amino acids. Studies have shown that while certain bacteria exhibit alanine racemase activity leading to increased levels of D-Ala-3,3,3-d3 over time, this process varies significantly between germ-free and regular mice .

- Transport Mechanisms : Research has indicated that alanine transport systems differ between bacterial cells and human tumor cells. For instance, only a small percentage (13% in K-12 and 24% in EC-14) of alanine transport is sodium-dependent compared to over 75% in human cancer cells .

特性

IUPAC Name |

(2S)-2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VGCLAIIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480395 | |

| Record name | L-Alanine-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63546-27-0 | |

| Record name | L-Alanine-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。